Structural Differentiation: Increased Molecular Complexity vs. N-Benzylnicotinamide
The target compound, N-benzyl-N-phenylpyridine-3-carboxamide, possesses a distinct chemical structure compared to the simpler analog N-benzylnicotinamide. The key differentiation is the substitution of the amide nitrogen, where the target compound features both benzyl and phenyl groups (tertiary amide), whereas N-benzylnicotinamide has only a single benzyl substituent (secondary amide) . This structural feature is a primary driver of differential molecular properties and potential biological interactions.
| Evidence Dimension | Molecular Formula / Molecular Weight |
|---|---|
| Target Compound Data | C19H16N2O / 288.3 g/mol |
| Comparator Or Baseline | C13H12N2O / 212.25 g/mol (N-benzylnicotinamide) |
| Quantified Difference | +C6H5 (phenyl group) / +76.05 g/mol |
| Conditions | Structural comparison |
Why This Matters
This structural difference dictates the compound's utility as a more complex scaffold for structure-activity relationship (SAR) studies, offering an additional vector for chemical diversification and target interaction not possible with simpler analogs.
